N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-16-4-1-5-19-20(16)25-22(30-19)26(13-14-3-2-8-24-12-14)21(27)15-6-7-17-18(11-15)29-10-9-28-17/h1-8,11-12H,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZFGOMDNIJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the pyridine moiety and the dihydrobenzo[b][1,4]dioxine structure. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxane, including the compound , exhibit notable anticancer properties. For instance, studies have shown that certain benzodioxane derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. The structure of this compound allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Effects
The benzodioxane moiety is known for its anti-inflammatory properties. Compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine have been studied for their ability to modulate inflammatory pathways. For example, derivatives have been shown to inhibit cytokine production and reduce inflammation in animal models .
Neurological Applications
Benzodioxane derivatives are being explored for their potential effects on neurological disorders. The compound may influence neurotransmitter systems and has been suggested as a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that these compounds can modulate serotonin receptors, which are crucial for mood regulation and cognitive function .
Case Study 1: Anticancer Properties
A study conducted by Vazquez et al. demonstrated that a related benzodioxane derivative exhibited significant cytotoxic effects against prostate cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of p38 MAPK signaling pathways .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on inflammatory diseases, researchers synthesized various benzodioxane derivatives and assessed their ability to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated that specific substitutions on the benzodioxane scaffold enhanced anti-inflammatory activity significantly .
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzo[d]thiazole derivatives, pyridine-containing molecules, and dihydrobenzo[b][1,4]dioxine analogs.
Uniqueness
What sets N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide apart is its unique combination of these structural features, which could confer distinct chemical and biological properties.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a benzothiazole ring, a pyridine moiety, and a benzodioxine structure, which contribute to its diverse pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring from 4-chloroaniline and subsequent reactions to attach the pyridine and form the benzodioxine structure. The chemical reactions can include oxidation, reduction, and substitution processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole and related structures possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been investigated for its anticancer effects. Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for therapeutic strategies in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
A series of studies evaluated the antibacterial activity of synthesized compounds related to our target compound. For example:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | Escherichia coli | Moderate |
| Compound C | Bacillus subtilis | Weak |
These results indicate that modifications to the core structure can enhance or diminish antimicrobial efficacy .
Anticancer Studies
In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
These findings suggest potential pathways for developing new anticancer therapies based on this compound .
Enzyme Inhibition
The inhibition of AChE by the compound has been quantitatively assessed using standard enzyme assays. Results indicate a significant inhibitory effect compared to control compounds:
| Compound | AChE Inhibition (%) |
|---|---|
| Target Compound | 75% |
| Control Drug 1 | 60% |
| Control Drug 2 | 50% |
This activity highlights its potential use in treating conditions characterized by cholinergic deficits .
Case Studies
Recent case studies have provided insights into the practical applications of this compound in drug development:
- Case Study 1 : A study on derivatives showed enhanced antibacterial activity against resistant strains when combined with traditional antibiotics.
- Case Study 2 : Clinical trials exploring the anticancer effects indicated promising results in reducing tumor size in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
